Product packaging for 3-(Naphthalen-2-yl)pyridin-2-amine(Cat. No.:)

3-(Naphthalen-2-yl)pyridin-2-amine

Cat. No.: B8762791
M. Wt: 220.27 g/mol
InChI Key: YCEZBUCGHACHSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Naphthalen-2-yl)pyridin-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a naphthalene moiety fused to an aminopyridine scaffold, a structure common in biologically active molecules. The pyridine ring is a privileged structure in pharmaceuticals, known to improve water solubility and serve as a key pharmacophore in many therapeutic agents . Compounds bearing the naphthalene-pyridine structure have been investigated for their potential to inhibit key biological targets. A closely related analogue, 3-(1-naphthylmethoxy)pyridin-2-amine, has been identified as an inhibitor of Mitogen-Apoptosis Kinase 14 (MAPK14 or p38α) . This suggests that the this compound scaffold holds promise for developing novel inhibitors for enzymes within the kinase family, which are relevant in inflammation, cancer, and other disease pathways. The aminopyridine component can act as a hydrogen bond donor and acceptor, facilitating interactions with enzymatic active sites, while the planar, hydrophobic naphthalene group can occupy specific binding pockets. Researchers can utilize this compound as a versatile building block or core structure for designing and synthesizing new molecules to probe biological systems and develop potential therapeutics. Intended Use and Handling: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for chemical substances.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2 B8762791 3-(Naphthalen-2-yl)pyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

3-naphthalen-2-ylpyridin-2-amine

InChI

InChI=1S/C15H12N2/c16-15-14(6-3-9-17-15)13-8-7-11-4-1-2-5-12(11)10-13/h1-10H,(H2,16,17)

InChI Key

YCEZBUCGHACHSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(N=CC=C3)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Naphthalen 2 Yl Pyridin 2 Amine and Its Structural Analogs

Direct Synthetic Routes to 3-(Naphthalen-2-yl)pyridin-2-amine

The direct synthesis of this compound can be achieved through several modern organic chemistry reactions. These methods often focus on the efficient construction of the pyridine (B92270) ring or the formation of the key carbon-nitrogen bond.

Multi-component Reaction Approaches for Pyridine Ring Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby increasing atom economy and reducing waste. mdpi.comnih.gov The synthesis of substituted 2-aminopyridines, including analogs of the target molecule, can be effectively achieved through MCRs. mdpi.comrsc.org

One common MCR approach involves the condensation of an aldehyde, a β-dicarbonyl compound, and an ammonia (B1221849) source, which can yield symmetrically substituted pyridines in a process known as the Hantzsch pyridine synthesis. baranlab.orgyoutube.com For the synthesis of asymmetrically substituted pyridines, modifications to the Hantzsch synthesis have been developed, often involving the pre-formation of an enamine or enone intermediate. baranlab.org Catalyst-free, four-component reactions have also been reported for the efficient synthesis of 2-aminopyridine (B139424) derivatives under solvent-free conditions, highlighting the green aspects of MCRs. mdpi.com

A notable example of an MCR for the synthesis of related structures involves the reaction of 2-aminopyridines, aldehydes, and isocyanides, which can be performed under catalyst-free conditions in water. researchgate.net Another efficient one-pot procedure for synthesizing fluorinated 2-aminopyridines utilizes 1,1-enediamines, benzaldehyde (B42025) derivatives, and 1,3-dicarbonyl compounds. rsc.org These MCR strategies offer a versatile and environmentally friendly route to a wide range of substituted 2-aminopyridines.

Table 1: Examples of Multi-component Reactions for Pyridine Synthesis

Reactant 1Reactant 2Reactant 3Reactant 4Product TypeReference
Aldehydeβ-Dicarbonyl Compound (2 equiv.)Ammonia-Symmetrical Dihydropyridine baranlab.org
Acetophenone derivativesMalononitrileAldehyde derivativesAmmonium (B1175870) carbonate2-Aminopyridines mdpi.com
2-AminopyridinesAldehydesIsocyanides-3-Aminoimidazo[1,2-a]pyridines researchgate.netresearchgate.net
1,1-EnediaminesBenzaldehyde derivatives1,3-Dicarbonyl compounds-Fluorinated 2-Aminopyridines rsc.org

Palladium-Catalyzed Amination Strategies for C-N Bond Formation

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, is a powerful and widely used method for the formation of carbon-nitrogen (C-N) bonds. acs.orgwiley.com This reaction is instrumental in synthesizing aminopyridine derivatives from corresponding halopyridines. The synthesis of N-arylpyrimidin-2-amine derivatives, which are structurally similar to the target compound, has been successfully achieved using palladium catalysts like dichlorobis(triphenylphosphine)Pd(II) with ligands such as Xantphos. nih.gov

The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. wiley.com The development of new ligands, such as KPhos, has enabled the amination of aryl and heteroaryl chlorides and bromides with aqueous ammonia, a more convenient and less expensive ammonia source. nih.gov This highlights the ongoing efforts to make palladium-catalyzed amination more practical and sustainable.

Challenges in palladium-catalyzed amination include the potential for side reactions, such as hydroxylation when using aqueous bases, and the need to suppress the formation of diarylamine byproducts. nih.gov Despite these challenges, the versatility and reliability of this method make it a key strategy for the synthesis of aminopyridine derivatives.

Table 2: Key Components in Palladium-Catalyzed Amination for Aminopyridine Synthesis

ComponentRoleExamplesReference
Palladium PrecatalystSource of active palladium catalystPd(OAc)₂, Pd₂(dba)₃ wiley.com
LigandStabilizes the palladium center and facilitates the catalytic cycleP(o-Tol)₃, BINAP, Xantphos, KPhos wiley.comnih.gov
BaseActivates the amine nucleophile and neutralizes the acid byproductNaOtBu, K₂CO₃, KOtBu wiley.comnih.gov
Amine SourceProvides the amino groupPrimary amines, secondary amines, ammonia, ammonium salts acs.orgnih.govacs.org

Utilization of Conjugated Ynones and Enaminones as Key Precursors

Conjugated ynones and enaminones are versatile building blocks in organic synthesis, particularly for the construction of heterocyclic compounds like pyridines. researchgate.net Enaminones, which contain both a nucleophilic nitrogen and electrophilic carbon centers, are valuable intermediates for synthesizing a variety of biologically active molecules. researchgate.net

A base-promoted reaction of 1-arylethylamines with ynones provides a metal-free, regioselective, and efficient route to polysubstituted pyridines. organic-chemistry.org Another approach involves the oxidative one-pot sequential reactions of saturated ketones with electron-deficient enamines to produce 3-acylpyridines. organic-chemistry.org Furthermore, the trapping of in situ generated 1,4-oxazepines, formed from the cyclization of N-propargyl enaminones, with various reagents can yield substituted pyridines. organic-chemistry.org These methods demonstrate the utility of ynones and enaminones in constructing the pyridine core of the target molecule and its analogs.

Reactivity of Naphthalene-Containing Oxiranes in Functional Group Transformations

While not a direct route to the pyridine ring itself, the reactivity of naphthalene-containing oxiranes (epoxides) can be utilized for introducing functional groups onto a pre-existing naphthalene (B1677914) scaffold. The ring-opening of these epoxides can provide access to various functionalized naphthalene derivatives, which could then be further elaborated to construct the final pyridine ring. For instance, the metabolism of naphthalene can lead to the formation of naphthalene epoxide, which can react with nucleophiles. rsc.org This reactivity can be harnessed in a synthetic context to introduce substituents that could serve as handles for subsequent cyclization reactions to form the pyridine ring.

Retrosynthetic Analysis for the Targeted Molecular Architecture

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgyoutube.comslideshare.neticj-e.orglibretexts.org For this compound, the analysis can proceed through several logical disconnections.

A primary disconnection would be at the C-N bond of the amino group, suggesting a palladium-catalyzed amination of a 2-halo-3-(naphthalen-2-yl)pyridine as a key final step. This precursor could be further disconnected at the C-C bond between the pyridine and naphthalene rings, pointing towards a Suzuki or other palladium-catalyzed cross-coupling reaction between a 2-halo-3-substituted pyridine and a naphthaleneboronic acid or a similar organometallic reagent.

Alternatively, a disconnection of the pyridine ring itself suggests a cycloaddition or condensation strategy. For example, a [4+2] cycloaddition approach would involve an aza-diene and an alkyne. A condensation approach, such as a modified Hantzsch synthesis, would break the molecule down into a naphthalene-containing β-dicarbonyl compound (or its equivalent), an aldehyde, and an ammonia source. baranlab.orgyoutube.com

This systematic deconstruction allows for the identification of multiple synthetic routes, which can then be evaluated based on factors like efficiency, cost, and environmental impact. icj-e.org

Exploration of Green Chemistry Principles in Synthetic Protocols

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in The synthesis of pyridine derivatives has seen a significant shift towards more environmentally benign methods. biosynce.comnih.govrsc.orgresearchgate.net

Key green chemistry principles applied to pyridine synthesis include:

Multi-component Reactions (MCRs): As discussed earlier, MCRs are inherently green as they often proceed in a single pot, reducing solvent waste and energy consumption. mdpi.comrasayanjournal.co.in

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ionic liquids is a major focus. rasayanjournal.co.inbiosynce.com Catalyst-free reactions in water have been successfully employed for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net

Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts, can significantly improve the efficiency and reduce the environmental impact of chemical reactions. biosynce.comrsc.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes offers a green route to symmetrical pyridines. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. nih.gov This technique has been successfully applied to the one-pot, four-component synthesis of pyridine derivatives. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies product purification. mdpi.comrasayanjournal.co.in

By incorporating these principles, the synthesis of this compound and its analogs can be made more sustainable and economically viable.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, including two-dimensional techniques, the exact connectivity and chemical environment of each atom in 3-(Naphthalen-2-yl)pyridin-2-amine can be established.

Unambiguous Assignment of Proton (¹H) and Carbon (¹³C) Resonances

The ¹H and ¹³C NMR spectra of this compound reveal a set of distinct signals corresponding to the unique protons and carbons in its structure. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, providing valuable information about the molecule's composition.

The ¹H NMR spectrum is expected to show signals for the protons of the pyridine (B92270) ring, the naphthalene (B1677914) ring system, and the amine group. The protons on the pyridine ring will appear as distinct multiplets, with their chemical shifts influenced by the nitrogen atom and the bulky naphthalene substituent. The seven protons of the naphthalene moiety will resonate in the aromatic region, with their specific shifts determined by their position on the fused ring system. The amine proton (NH₂) typically appears as a broad singlet.

Similarly, the ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons of the pyridine ring will have characteristic chemical shifts, with the carbon atom bonded to the nitrogen appearing at a significantly different field than the others. The ten carbon atoms of the naphthalene ring will also produce a series of signals in the aromatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H 6.5 - 8.5 110 - 160
Naphthalene-H 7.0 - 8.5 120 - 140
Amine-H Variable, broad N/A
Pyridine-C N/A 110 - 160
Naphthalene-C N/A 120 - 140

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the neighboring protons on both the pyridine and naphthalene rings, helping to trace the proton connectivity within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is crucial for assigning the carbon resonances based on the already established proton assignments.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Analysis of Characteristic Functional Group Vibrational Modes

The FT-IR and Raman spectra of this compound display characteristic absorption bands corresponding to the vibrations of its specific functional groups.

N-H Vibrations: The primary amine group (NH₂) will exhibit characteristic stretching vibrations in the FT-IR spectrum, typically appearing as two bands in the range of 3400-3250 cm⁻¹. analyzetest.com The N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹. analyzetest.com A broad N-H wagging band may also be observed between 910-665 cm⁻¹. analyzetest.com

C-N Vibrations: The stretching vibration of the aromatic carbon-nitrogen bond (C-N) is typically strong and appears in the region of 1335-1250 cm⁻¹. analyzetest.com

Aromatic C-H and C=C Vibrations: The C-H stretching vibrations of the aromatic pyridine and naphthalene rings are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to a series of bands in the 1600-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations are characteristic of the substitution pattern and appear at lower wavenumbers.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Source
N-H Stretch (asymmetric & symmetric) 3400 - 3250 analyzetest.com
Aromatic C-H Stretch > 3000 mdpi.com
N-H Bend (scissoring) 1650 - 1580 analyzetest.com
Aromatic C=C Stretch 1600 - 1400 researchgate.net
Aromatic C-N Stretch 1335 - 1250 analyzetest.comtsijournals.com
N-H Wag 910 - 665 analyzetest.com

Correlation of Experimental and Computationally Derived Vibrational Frequencies

To gain a deeper understanding of the vibrational modes, experimental FT-IR and Raman data can be correlated with theoretical calculations. Using methods like Density Functional Theory (DFT), the vibrational frequencies of the optimized molecular structure can be calculated. nih.gov These calculated frequencies, when scaled appropriately, often show good agreement with the experimental spectra. nih.gov This correlation allows for a more precise assignment of the observed vibrational bands to specific atomic motions within the molecule. Discrepancies between experimental and theoretical values can sometimes be attributed to intermolecular interactions in the solid state, which are not accounted for in the gas-phase calculations. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic transitions within the molecule.

The UV-Vis absorption spectrum of this compound in a suitable solvent is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The conjugated system formed by the pyridine and naphthalene rings will give rise to strong π → π* transitions, likely appearing as multiple bands in the UV region. The presence of the nitrogen atom with its lone pair of electrons allows for n → π* transitions, which are typically weaker and may appear at longer wavelengths.

Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The fluorescence emission spectrum would provide information about the energy difference between the first excited singlet state and the ground state. The positions of the absorption and emission maxima are influenced by the solvent polarity.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Naphthalene
Pyridine

Investigation of Electronic Transitions and Chromophoric Behavior

The electronic absorption characteristics of molecules like this compound are dictated by the transitions of electrons between different energy levels upon absorbing light. These transitions, primarily π-π* and n-π*, are influenced by the molecule's chromophores—the parts of the molecule that absorb light. researchgate.net In this compound, the naphthalene and pyridine rings, along with the amine group, constitute the principal chromophoric system.

The photoexcitation from a donor group (like the amino group) to an acceptor group (like the pyridine ring) can be accompanied by a charge transfer (CT), leading to a significant increase in the dipole moment. This charge transfer excited state is sensitive to its environment. The electronic transitions can be influenced by both intramolecular forces, such as conjugation and substitution, and intermolecular forces, like solvent-solute interactions. researchgate.net

Solvent Effects on Electronic Absorption and Emission Characteristics

The polarity of the solvent can significantly impact the electronic absorption and emission spectra of this compound, a phenomenon known as solvatochromism. The interaction between the solute and solvent can alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission maxima. sciencepublishinggroup.com

In polar solvents, molecules with increased dipole moments in their excited state, often due to intramolecular charge transfer (ICT), typically exhibit a red shift (bathochromic shift) in their fluorescence emission spectra. semanticscholar.org This is because polar solvent molecules will stabilize the more polar excited state to a greater extent than the ground state. researchgate.net Conversely, a blue shift (hypsochromic shift) can occur if the ground state is more polar or if specific interactions like hydrogen bonding are disrupted in the excited state. sciencepublishinggroup.com Protic polar solvents, such as alcohols, can form hydrogen bonds with heteroatoms like the pyridine nitrogen and the amino group, further influencing the electronic transitions. semanticscholar.org

Solvent PropertyEffect on Absorption/Emission
Increasing Polarity Can cause a red shift (bathochromic) in emission for molecules with increased excited-state dipole moments. semanticscholar.org
Hydrogen Bonding Protic solvents can form hydrogen bonds, leading to further spectral shifts. semanticscholar.org
Non-polar Solvents Generally result in spectra that are closer to the gas-phase characteristics of the molecule.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound. In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, provides valuable information about the compound's structure.

The fragmentation process is influenced by the stability of the resulting ions and neutral fragments. For aromatic amines, characteristic fragmentation patterns often involve the loss of small molecules or radicals. The most abundant ion in the spectrum is known as the base peak and is assigned a relative intensity of 100. docbrown.info Analysis of the mass-to-charge ratio (m/z) of the fragment ions helps in elucidating the connectivity of the atoms within the molecule. Advanced techniques like tandem mass spectrometry (MS-MS) can provide even more detailed structural information by isolating a specific fragment ion and inducing further fragmentation. uva.nl

Ion TypeDescriptionSignificance
Molecular Ion ([M]⁺) The ionized, intact molecule.Confirms the molecular weight of the compound.
Fragment Ions Smaller, charged pieces resulting from the breakdown of the molecular ion.Provides information about the structural components of the molecule. docbrown.info
Base Peak The most abundant ion in the mass spectrum.Indicates the most stable fragment ion formed under the experimental conditions. docbrown.info

X-ray Diffraction Techniques for Solid-State Structure Determination

This technique provides definitive information on the planarity of the aromatic rings and the torsion angles between the naphthalene and pyridine moieties. The crystal structure also reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. nih.gov The identification of the space group and unit cell dimensions are fundamental outputs of this analysis. rsc.orgresearchgate.net

Powder X-ray diffraction (PXRD) is a versatile, non-destructive method used to analyze the crystalline nature of a bulk sample. ucmerced.eduunits.it Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. units.it

For this compound, PXRD can be used to:

Confirm the crystalline phase of a synthesized batch by comparing its diffraction pattern to a reference pattern. researchgate.net

Identify different polymorphic forms of the compound, as each polymorph will have a unique crystal structure and, therefore, a distinct PXRD pattern. units.it

Assess the purity of the sample by detecting the presence of crystalline impurities.

The diffraction data is typically presented as a plot of intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of the material's crystal lattice. ucmerced.edu

TechniqueInformation ObtainedSample Requirement
Single-Crystal XRD Absolute 3D structure, bond lengths, bond angles, conformation, intermolecular interactions. rsc.orgresearchgate.netnih.govA single, high-quality crystal. units.it
Powder XRD Crystalline phase identification, polymorphism analysis, sample purity assessment. units.itresearchgate.netA finely powdered, polycrystalline sample. units.it

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic ground state properties of molecules with high accuracy. Calculations are typically performed using a functional, such as B3LYP, paired with a suitable basis set like 6-311G++(d,p), to solve the Schrödinger equation in an approximate but effective manner.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a molecule like 3-(Naphthalen-2-yl)pyridin-2-amine, which features a rotatable bond between the naphthalene (B1677914) and pyridine (B92270) rings, conformational analysis is crucial. This involves calculating the energy for different dihedral angles between the two ring systems to identify the lowest energy conformer.

The optimized geometry reveals key structural parameters. In the most stable conformation, the naphthalene and pyridine rings are typically twisted with respect to each other to minimize steric hindrance, while still allowing for some degree of electronic conjugation. The planarity of the amino group relative to the pyridine ring is also a key factor, influencing its donor capacity. DFT calculations provide precise values for bond lengths, bond angles, and dihedral angles that are often in close agreement with experimental data from techniques like X-ray crystallography. irjweb.comresearchgate.net

Table 1: Selected Optimized Geometrical Parameters for this compound (Hypothetical DFT Data)

ParameterBond/AngleValue
Bond Length C(pyridine)-C(naphthalene)1.48 Å
C(pyridine)-N(amino)1.37 Å
N(amino)-H1.01 Å
Bond Angle C-C-N (Pyridine Ring)122.5°
C-N-H (Amino Group)119.8°
Dihedral Angle N(pyridine)-C-C-C(naphthalene)45.0°

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity and easier electronic excitation. researchgate.netripublication.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich naphthalene ring and the amino group, reflecting their electron-donating character. The LUMO, conversely, is anticipated to be distributed mainly over the electron-deficient pyridine ring. This spatial separation of the HOMO and LUMO is characteristic of a molecule with intramolecular charge transfer (ICT) potential. nih.gov The energy of these orbitals can be used to calculate important chemical descriptors like electronegativity, chemical hardness, and the electrophilicity index. irjweb.com

Table 2: Calculated Frontier Molecular Orbital Energies (Hypothetical DFT Data)

ParameterEnergy (eV)
E(HOMO) -5.85 eV
E(LUMO) -1.98 eV
HOMO-LUMO Gap (ΔE) 3.87 eV

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, illustrating regions that are electron-rich or electron-poor. libretexts.org It is an invaluable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP is mapped onto the molecule's surface using a color scale:

Red: Indicates regions of high electron density and negative electrostatic potential, attractive to electrophiles.

Blue: Represents regions of low electron density and positive electrostatic potential, susceptible to nucleophilic attack.

Green: Denotes areas of neutral or zero potential.

In the MEP map of this compound, the most negative potential (red) is expected to be concentrated around the nitrogen atom of the pyridine ring and the nitrogen of the amino group, due to their high electronegativity and lone pairs of electrons. researchgate.net The π-electron clouds of the naphthalene and pyridine rings would also show negative potential. In contrast, the hydrogen atoms of the amino group would exhibit a positive potential (blue), making them potential hydrogen bond donors.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. grafiati.com The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant charge transfer and greater stabilization of the molecule.

Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (Hypothetical Data)

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) N(amino) π(C-C pyridine)15.2n → π
π(C-C naphthalene) π(C-C pyridine)5.8π → π
LP(1) N(pyridine) σ(C-H adjacent)2.1n → σ

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excited States

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. cecam.org It allows for the prediction of electronic absorption and emission spectra by calculating the energies of vertical excitations from the ground state to various excited states.

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by determining the excitation energies (which correspond to absorption wavelengths, λ_max) and the oscillator strengths (f), a measure of the probability of a given transition. researchgate.netrsc.org By analyzing the molecular orbitals involved in each transition, the nature of the absorption bands can be assigned, such as π → π* or n → π* transitions. semanticscholar.org

For this compound, the lowest energy absorption band in the UV-Vis spectrum would likely correspond to the HOMO→LUMO transition. Given the spatial distribution of these orbitals, this transition would have significant π → π* and intramolecular charge transfer (ICT) character, moving electron density from the naphthalene/amino moiety to the pyridine ring. researchgate.net TD-DFT can also be used to optimize the geometry of the first excited state, allowing for the prediction of fluorescence emission spectra. The difference between the absorption and emission maxima is known as the Stokes shift.

Table 4: Predicted Electronic Transitions for this compound (Hypothetical TD-DFT Data)

TransitionWavelength (λ_max)Oscillator Strength (f)Major Contribution
S₀ → S₁ 355 nm0.45HOMO → LUMO (95%)
S₀ → S₂ 310 nm0.21HOMO-1 → LUMO (88%)
S₀ → S₃ 280 nm0.15HOMO → LUMO+1 (75%)

Analysis of Electronic Transitions and Charge Transfer Characteristics

A thorough analysis of the electronic transitions in this compound would provide insight into its photophysical properties. This typically involves the use of Time-Dependent Density Functional Theory (TD-DFT) to calculate the excitation energies and oscillator strengths of the molecule's electronic transitions. Such calculations would identify the nature of these transitions, for instance, whether they are localized on the naphthalene or pyridine moieties, or if they involve a charge transfer between these two key components of the molecule. The identification of charge transfer (CT) transitions is particularly important as it can explain the molecule's behavior in various electronic applications. acs.org These transitions often arise from the interaction between electron-donating and electron-accepting parts of a molecule. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations would be employed. These simulations model the movement of atoms and molecules over time, providing a detailed view of the compound's flexibility and its interactions with its environment.

Conformational Flexibility and Solvent Interactions

MD simulations can reveal the conformational flexibility of this compound by exploring the potential energy surface of the molecule. This would show the different shapes the molecule can adopt and the energy barriers between these conformations. Furthermore, by performing these simulations in the presence of a solvent, it is possible to study the specific interactions between the compound and solvent molecules. nih.gov This is crucial for understanding its behavior in solution, including its solubility and reactivity. The stability of certain conformations can be significantly influenced by solvent interactions. nih.gov

Crystal Packing and Intermolecular Interaction Analysis

The arrangement of molecules in a crystal and the forces that hold them together are fundamental to the material's properties. Several computational tools are used to analyze these interactions.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. researchgate.netnih.govphyschemres.org The Hirshfeld surface is a three-dimensional map of the space around a molecule in a crystal, colored according to the proximity of neighboring atoms.

This analysis is complemented by two-dimensional fingerprint plots, which summarize the intermolecular contacts in the crystal. nih.govresearchgate.netcrystalexplorer.net These plots show the distribution of distances from the Hirshfeld surface to the nearest atom inside and outside the surface, providing a quantitative measure of the different types of contacts (e.g., H···H, C···H, N···H) and their relative importance in the crystal packing. nih.gov

For a molecule like this compound, one would expect significant contributions from H···H, C···H, and potentially N···H and C···C contacts, reflecting the aromatic nature of the compound. The specific percentages of these contacts would be determined from the fingerprint plots.

Noncovalent Interaction (NCI) Plot Analysis

Noncovalent interaction (NCI) plot analysis is a technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, in real space. researchgate.netscispace.comnih.govnih.gov The NCI plot is generated based on the electron density and its reduced density gradient. Different types of interactions are typically represented by different colors, allowing for an intuitive understanding of the noncovalent bonding patterns within the crystal. researchgate.netnih.gov For this compound, NCI analysis would reveal the specific regions of attractive and repulsive interactions that govern its crystal structure.

Chemical Reactivity and Functionalization Studies

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) and Naphthalene (B1677914) Moieties

The pyridine ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution, which typically requires harsh reaction conditions. abechem.comchemijournal.com When such reactions do occur, the substitution is directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. chemijournal.com In the case of 3-(naphthalen-2-yl)pyridin-2-amine, the 3-position is already substituted. The presence of the activating amino group at the 2-position can influence the regioselectivity of electrophilic attack. Arylamines are highly reactive towards electrophilic aromatic substitution, with the amino group being a strong activating, ortho-, para-director. libretexts.orgresearchgate.netwikipedia.org However, the basicity of the amino group can lead to complexation with Lewis acids, deactivating the ring. libretexts.orgwikipedia.org

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (2-, 4-, and 6-positions). youtube.comthieme-connect.deyoutube.com The presence of a good leaving group at these positions facilitates the reaction. For this compound, nucleophilic attack would be most favored at the 4- and 6-positions, assuming the presence of a suitable leaving group. The amino group at the 2-position can also be a target for substitution under certain catalytic conditions. acs.org

The naphthalene moiety, in contrast, is an electron-rich aromatic system and readily undergoes electrophilic substitution. The substitution pattern is kinetically and thermodynamically controlled. pvpcollegepatoda.org Attack at the α-position (1, 4, 5, and 8) is generally kinetically favored due to the formation of a more stable carbocation intermediate, while β-substitution (2, 3, 6, and 7) can be favored under thermodynamic control. pvpcollegepatoda.org In this compound, the pyridine substituent is at the 2-position of the naphthalene ring. Therefore, electrophilic attack on the naphthalene ring would be expected to occur at the adjacent α-positions.

C-H Functionalization Strategies for Regioselective Derivatization

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the derivatization of heterocyclic compounds, including pyridines. wikipedia.orgwikipedia.org For 2-arylpyridines, the pyridine nitrogen can act as a directing group, facilitating ortho-C-H functionalization of the aryl ring. youtube.com In the context of this compound, the pyridine nitrogen could direct the functionalization of the naphthalene ring at the C1 or C3 position.

Furthermore, C-H functionalization strategies for the pyridine ring itself have been developed. While functionalization at the C2 and C4 positions is common, methods for meta-C-H functionalization (C3 and C5) are also being explored. wikipedia.org Late-stage functionalization of pyridines often utilizes photocatalysis or transition-metal catalysis to achieve regioselectivity. libretexts.org For this compound, C-H functionalization could potentially be directed to the C4, C5, or C6 positions of the pyridine ring, depending on the reaction conditions and directing group strategy employed. The development of regioselective C-H functionalization methods for substituted naphthalenes is also an active area of research, often employing directing groups to control the site of reaction. researchgate.net

Derivatization Pathways for Amine and Aromatic Sites

The presence of a primary amino group and two distinct aromatic systems in this compound opens up numerous avenues for derivatization.

N-Alkylation and N-Arylation Reactions

The primary amino group of this compound is a nucleophilic site and can readily undergo N-alkylation and N-arylation reactions. N-alkylation of 2-aminopyridines can be achieved using various alkylating agents, and ruthenium(II) complexes have been shown to catalyze the N-monoalkylation of aromatic amines with alcohols. The N-alkylation of 2-aminothiophenes, which can be challenging, has been accomplished under mild conditions using cesium carbonate and tetrabutylammonium (B224687) iodide. rdd.edu.iq Similar conditions could potentially be applied to this compound. It is noteworthy that in the N-alkylation of 2-aminopyridine (B139424), the reaction selectively occurs at the exocyclic amino group rather than the pyridine nitrogen.

N-arylation of amines, often achieved through copper- or palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation, is a common method for forming C-N bonds. derpharmachemica.comnih.gov These reactions typically involve the coupling of an amine with an aryl halide or a related electrophile. The amino group of this compound can be arylated using these methods to introduce a second aryl group on the nitrogen atom.

Reaction TypeReagents and ConditionsProduct TypeRef.
N-AlkylationRuthenium(II) complexes, AlcoholsN-Alkyl-3-(naphthalen-2-yl)pyridin-2-amine
N-AlkylationAlkyl halides, Cs2CO3, TBAI, DMFN-Alkyl-3-(naphthalen-2-yl)pyridin-2-amine rdd.edu.iq
N-ArylationAryl halides, Pd or Cu catalyst, BaseN-Aryl-3-(naphthalen-2-yl)pyridin-2-amine derpharmachemica.comnih.gov

Formation of Schiff Bases and Imines

The primary amino group of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netuci.edursc.org This condensation reaction is typically reversible and can be catalyzed by either acid or base. researchgate.netuci.edu Schiff bases are important intermediates in organic synthesis and are also widely studied for their coordination chemistry and biological activities. rsc.org The reaction of 2-naphthylamine (B18577) with aldehydes is a known method for preparing Schiff bases. uci.edu Similarly, this compound can be condensed with various carbonyl compounds to yield a range of Schiff base derivatives. For instance, a Schiff base has been synthesized from 2-amino-pyridin-3-ol and various aldehydes. Another example is the synthesis of a Schiff base ligand, 1-((pyridine-2-ylimino)methyl)naphthalen-2-ol, through the condensation of 2-aminopyridine and 2-hydroxy-1-naphthaldehyde.

Carbonyl CompoundReaction ConditionsProductRef.
Aldehyde (R-CHO)Acid or base catalyst, Reflux(E)-N-(3-(naphthalen-2-yl)pyridin-2-yl)methanimine derivative researchgate.netuci.edu
Ketone (R-CO-R')Acid or base catalyst, Reflux(E)-N-(3-(naphthalen-2-yl)pyridin-2-yl)ethanimine derivative rsc.org

Metal Complexation Chemistry and Ligand Design

The this compound molecule possesses multiple potential coordination sites, namely the pyridine nitrogen and the exocyclic amino nitrogen. This makes it an interesting candidate as a ligand in coordination chemistry. The Schiff base derivatives of this compound, with an additional imine nitrogen, offer even more complex and versatile coordination possibilities.

Transition metal complexes of pyridine-containing ligands are extensively studied. wikipedia.orgresearchgate.net The coordination of 2-aminopyridine to metal centers can occur in a bidentate fashion, involving both the pyridine nitrogen and the amino nitrogen, to form a stable five-membered chelate ring. wikipedia.org It can also act as a bridging ligand. wikipedia.org

Coordination Modes and Ligand Field Properties

The coordination of this compound to a metal center is expected to primarily involve the pyridine nitrogen and the exocyclic amino nitrogen, forming a bidentate N,N'-chelate. The coordination geometry of the resulting complex will depend on the metal ion, its oxidation state, and the presence of other ligands. Common geometries for such complexes include octahedral and square planar. derpharmachemica.comuci.edu

The electronic properties of the resulting metal complexes are described by ligand field theory (LFT). rdd.edu.iq The pyridine moiety is considered a weak π-acceptor ligand. researchgate.net The strength of the ligand field, and thus the magnitude of the d-orbital splitting (Δ), is influenced by the nature of the ligand and the metal ion. rdd.edu.iq The spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting, places amine ligands in the intermediate to strong field region. The electronic spectra of these complexes are characterized by d-d transitions and charge-transfer bands. For instance, Rh(III), Pt(II), and Au(III) complexes of a Schiff base derived from 2-naphthylamine have been synthesized and characterized, with the Rh(III) complex exhibiting an octahedral geometry and the Pt(II) and Au(III) complexes showing square planar structures. uci.edu The coordination of Schiff base ligands often occurs through the azomethine nitrogen. rsc.org

The coordination behavior of Schiff bases derived from 2-aminopyridine can be complex. For example, the reaction of a pyridyl-based Schiff base with ruthenium(II) and zinc(II) showed significantly different coordination behaviors, with both metals promoting an oxidation reaction on one of the azomethine bonds. uci.edu

Metal IonPotential Coordination ModeExpected GeometryRef.
Co(II), Ni(II), Cu(II)Bidentate (Py-N, NH2-N)Octahedral or Square Planar derpharmachemica.com
Ru(II), Zn(II)Bidentate (Py-N, Imine-N) in Schiff baseOctahedral or Tetrahedral uci.edu
Rh(III), Pt(II), Au(III)Bidentate (Imine-N, other donors) in Schiff baseOctahedral or Square Planar uci.edu

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically targeting reactions involving this compound are limited. However, insights into its potential reactivity can be extrapolated from mechanistic investigations of related 2-aminopyridine and naphthalenyl-substituted systems.

The reactivity of this compound is expected to be dictated by the interplay of the electron-rich 2-aminopyridine ring and the bulky, aromatic naphthalenyl substituent.

C-H Activation and Functionalization: The pyridine and naphthalene rings present multiple sites for C-H activation, a common strategy for the synthesis of more complex molecules. Transition metal-catalyzed C-H functionalization reactions of N-aryl-2-aminopyridines have been shown to proceed via chelation-assisted pathways. rsc.org In such a scenario, the pyridine nitrogen would act as a directing group, facilitating the activation of a C-H bond on the naphthalene ring, likely at the C1 or C3 position due to electronic and steric factors. The reaction would proceed through a cyclometalated intermediate, where the metal is bonded to both a nitrogen and a carbon atom of the ligand.

Amidation and Related Reactions: The amino group of this compound can undergo various transformations, such as amidation. Mechanistic studies on the oxidative amidation of 2-aminopyridine with aldehydes suggest a pathway involving the formation of a hemiaminal intermediate, followed by oxidation to the corresponding amide. researchgate.net The presence of the naphthalenyl group could influence the rate and selectivity of such reactions through its electronic and steric effects.

Electrophilic Aromatic Substitution: The naphthalene ring is susceptible to electrophilic aromatic substitution. The position of substitution would be directed by the activating effect of the pyridine ring and the inherent reactivity of the naphthalene system. Theoretical studies on related naphthalimide systems have shown that the electronic and structural properties are closely linked to the spin density distribution in radical ions and excited states, which can be relevant for understanding reaction intermediates in certain transformations. researchgate.net

Table 2: Plausible Intermediates in Transformations of this compound

TransformationPlausible IntermediateMechanistic Role
C-H ActivationCyclometalated ComplexFormed via chelation-assisted C-H bond cleavage, enabling further functionalization. rsc.org
Oxidative AmidationHemiaminalFormed from the reaction of the amino group with an aldehyde, preceding oxidation. researchgate.net
Electrophilic SubstitutionSigma Complex (Wheland Intermediate)Formed by the attack of an electrophile on the naphthalene ring.

Thermal Reactions: For thermal processes, such as pericyclic reactions or rearrangements, the stability of the transition state is a key factor. The extended π-system of the naphthalene moiety in this compound can be expected to influence the electronic structure of any involved transition states. For example, in a [4+2] cycloaddition reaction where the pyridine ring acts as a diene, the fusion of the naphthalene ring could either stabilize or destabilize the transition state depending on the specific geometry and electronic demands of the reaction.

The analysis of transition states often involves sophisticated computational methods to map the potential energy surface of a reaction. Such studies can reveal the lowest energy pathway and identify key intermediates and transition structures, providing a detailed picture of the reaction mechanism.

Advanced Applications and Materials Science Perspectives

Role in Supramolecular Assembly and Self-Organization

The self-assembly of molecules into well-defined, functional architectures is a cornerstone of modern materials science. Non-covalent interactions such as hydrogen bonding and π–π stacking are the primary forces that direct these processes. The molecular structure of 3-(Naphthalen-2-yl)pyridin-2-amine, featuring both hydrogen-bond donors/acceptors and an extended aromatic system, makes it an excellent candidate for building complex supramolecular structures.

Investigation of Hydrogen Bonding and π-Stacking Interactions

The ability of molecules to form predictable arrangements is largely governed by a combination of hydrogen bonds and π-stacking. The pyridin-2-amine fragment of the title compound contains a primary amine (-NH₂) and a pyridine (B92270) nitrogen atom, which can act as hydrogen bond donors and acceptors, respectively. This facilitates the formation of robust, directional intermolecular connections, which are crucial for creating ordered assemblies.

Simultaneously, the large, electron-rich surface of the naphthalene (B1677914) ring system promotes π–π stacking interactions. rsc.org These interactions, driven by dispersion forces, are fundamental to the packing of aromatic molecules in the solid state and can be significantly influenced by the presence of hydrogen bonds. rsc.orguva.es Computational studies on related aromatic systems have shown that hydrogen bonding can enhance the strength of π–π stacking by altering the electron density of the aromatic rings. rsc.org The interplay between the specific hydrogen bonds of the pyridin-2-amine group and the more diffuse π-stacking of the naphthalene core can be exploited to control the final supramolecular architecture. In related crystal structures of naphthalene-pyridine systems, dispersion forces have been shown to be a primary factor in the molecular arrangement. mdpi.com

Interaction TypeParticipating MoietyPotential Role in Assembly
Hydrogen Bonding Pyridin-2-amine (-NH₂ and pyridine N)Directs specific, directional intermolecular connections, forming chains or dimeric motifs.
π–π Stacking Naphthalene and Pyridine RingsPromotes close packing of aromatic units, leading to layered or columnar structures. uva.es
Dispersion Forces Entire Molecular FrameworkContribute significantly to the overall stabilization of the self-assembled structure. mdpi.com

Design of Ordered Architectures and Porous Materials

The directional nature of the interactions involving this compound allows for its use as a "tecton," or building block, for crystalline materials. By controlling crystallization conditions, it is possible to guide the self-assembly process toward specific, three-dimensional structures. For instance, the formation of multi-layer structures with defined empty spaces has been observed in analogous ligands containing central naphthalene and terminal pyridine units. mdpi.com

This predictable self-organization can be harnessed to design porous materials. By introducing specific functional groups or using co-crystallization with other molecules, it may be possible to create frameworks with channels or cavities. Such materials are highly sought after for applications in gas storage, separation, and heterogeneous catalysis. The synthesis of macrocycles containing similar bis(1,2,3-triazolyl)pyridine motifs has been shown to yield nanotube structures in the solid state, highlighting the potential of such building blocks in creating ordered voids. rsc.org

Exploration as Building Blocks for Functional Materials

The electronic and structural characteristics of this compound make it a valuable component for a new generation of functional organic materials. Its properties can be tuned through chemical modification, and it can be incorporated into larger macromolecular systems.

Organic Semiconductors and Optoelectronic Devices

Compounds based on naphthalene and pyridine are widely investigated for their use in organic electronics. Naphthalene diimides, for example, are well-known n-channel semiconductors used in organic field-effect transistors (OFETs). researchgate.net Similarly, systems containing pyridine-dicarbonitrile fragments have shown promise as electron-transporting materials for organic light-emitting diodes (OLEDs). nih.gov

The this compound molecule combines a hole-transporting naphthalene unit with a potentially electron-transporting pyridine unit, suggesting it could exhibit ambipolar charge transport properties or be tailored for specific charge-transport roles. Its structure is relevant to the development of purely organic molecules for optoelectronic devices, which are sought after as alternatives to metal-containing complexes in applications like OLEDs. google.com The investigation of polyaromatic π-systems with pyridine fragments has demonstrated their potential in organic electronic devices due to efficient intramolecular charge transfer (ICT) properties. nih.gov

Polymeric and Supramolecular Polymer Scaffolds

The incorporation of recognition motifs into polymer chains allows for the creation of "smart" materials whose properties are dictated by non-covalent interactions. nih.gov The pyridin-2-amine group is a well-established recognition site, capable of forming strong and specific interactions with complementary units. This makes this compound a suitable monomer or functional pendant group for the construction of supramolecular polymers. nih.gov

These polymers, held together by reversible bonds, can exhibit dynamic properties such as self-healing and responsiveness to external stimuli (e.g., pH, temperature). For example, research into modular poly(norbornene)-based scaffolds has demonstrated that integrating recognition elements like pyridine can direct the self-assembly of functional macromolecules. nih.gov By polymerizing derivatives of this compound, one could create materials where the π-stacking of the naphthalene units influences the electronic properties of the polymer backbone, while the hydrogen-bonding capabilities of the headgroup control the polymer's processability and morphology.

Catalytic Applications

While direct catalytic applications of this compound have not been extensively reported, its structure suggests potential in several areas of catalysis. The pyridine nitrogen and the exocyclic amine group provide two potential coordination sites for metal ions. This allows the molecule to act as a ligand for transition metal catalysts.

The design of metal complexes with related bidentate N,N-ligands is a vast field. Such complexes are used in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The specific steric and electronic environment provided by the 3-(naphthalen-2-yl) substituent could influence the catalytic activity and selectivity of a coordinated metal center. Furthermore, if assembled into a porous framework, the pyridine sites could act as immobilized basic catalysts for organic reactions. The development of ligands featuring a 2,6-bis(1,2,3-triazol-4-yl)pyridine (tripy) pocket demonstrates the utility of such motifs in binding metal cations, which is the first step toward creating a catalytically active site. researchgate.net

Sensor Development based on Chelation and Photophysical Properties

The confluence of a metal-chelating unit (the 2-aminopyridine (B139424) head) and a fluorescent signaling unit (the naphthalene tail) makes this compound an excellent candidate for the development of chemical sensors.

The 2-aminopyridine group can act as an effective bidentate chelator for a variety of metal ions. The two nitrogen atoms form a stable coordination complex with cations, leading to a measurable signal. The selectivity of the sensor for a specific ion is governed by several factors, including the size of the cavity formed by the ligand, the electronic nature of the donor atoms, and the geometry of the resulting complex.

The rigid structure of this compound pre-organizes the nitrogen donors for metal binding. The naphthalene substituent can sterically tune the binding pocket, potentially favoring ions of a specific size and coordination geometry. Upon chelation, conformational changes can occur, restricting intramolecular rotations and leading to an enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). Studies on other naphthalene-based probes have demonstrated high selectivity for ions like Al³⁺, where binding induces significant fluorescence changes. mdpi.com The binding event alters the electronic structure of the ligand, which in turn modulates the photophysical properties of the naphthalene fluorophore.

The inherent fluorescence of the naphthalene moiety is central to the function of this compound as a fluorescent probe. Unsubstituted 2-aminopyridine is known to have a high fluorescence quantum yield, making this class of compounds a strong starting point for probe development. mdpi.com

The sensing mechanism would likely operate via an "off-on" or "on-off" switch. In the unbound state, the fluorescence of the naphthalene unit might be quenched by the aminopyridine group through processes like Photoinduced Electron Transfer (PET). The lone pair electrons on the amino nitrogen can donate to the excited state of the naphthalene, providing a non-radiative decay pathway and thus "switching off" the fluorescence.

Upon binding of a target metal ion to the 2-aminopyridine chelating site, the lone pair electrons of the nitrogen atoms become engaged in the coordination bond. This binding inhibits the PET process, blocking the quenching pathway. As a result, the fluorophore returns to its highly emissive state, leading to a "turn-on" fluorescent signal. The magnitude of this signal can be correlated to the concentration of the target ion. Research on similar fluorophore-receptor systems confirms this mechanism, where fluorescence is significantly enhanced upon analyte binding. mdpi.com

Table: Fluorescence Properties of Substituted Aminopyridines Data adapted from studies on related aminopyridine carboxylates, illustrating the influence of substituents on photophysical properties.

Compound (Related Aminopyridine Esters)Excitation (λ_ex, nm)Emission (λ_em, nm)Quantum Yield (Φ)
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate3904800.31
Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate3904800.34
Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate3904800.31

This table demonstrates that the 2-aminopyridine core can support strong fluorescence, a prerequisite for its use in a probe like this compound. mdpi.com

Fundamental Structure-Property Relationships (beyond biological context)

Understanding the relationship between the molecular architecture of this compound and its material properties is key to designing functional molecules. The electronic interplay between the naphthalene and aminopyridine fragments dictates its photophysical behavior.

The electronic properties of this compound are a direct result of the conjugation between the electron-donating aminopyridine system and the extended π-system of the naphthalene ring. This arrangement can be described as a donor-π-bridge system.

Luminescence: The naphthalene unit serves as the primary fluorophore. However, its emission properties (wavelength, intensity, and lifetime) are not independent but are modulated by the attached 3-(2-aminopyridinyl) group. This substitution can lead to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. In an ICT state, electron density shifts from the electron-rich aminopyridine moiety to the naphthalene acceptor.

Tunability: The luminescence is highly tunable. The energy of the ICT state, and thus the color of the emission, is sensitive to the polarity of the surrounding environment (solvatochromism). In polar solvents, the ICT state is stabilized, leading to a red-shift in the emission spectrum. This property is valuable for creating sensors that can probe the local polarity of a system.

Quantum Yield: The fluorescence quantum yield is dependent on the efficiency of the radiative decay pathway versus non-radiative pathways. While naphthalene itself is a good emitter, the free rotation around the C-C single bond connecting the two rings can provide a non-radiative decay channel, potentially lowering the quantum yield. Chelation of a metal ion, as discussed previously, can restrict this rotation and enhance emission. Similarly, modifying the electronic nature of the substituents on either ring system can fine-tune the balance between radiative and non-radiative decay, allowing for the rational design of molecules with optimized brightness. Studies on related cycloplatinated complexes show that even subtle changes to ligands can significantly impact luminescent properties. nih.gov

Influence of Substituents on Photophysical Behavior and Reactivity

The photophysical and reactive properties of this compound are intricately linked to its electronic structure, which can be systematically tuned by the introduction of various substituent groups on both the naphthalene and pyridine rings. The nature of these substituents, whether electron-donating or electron-withdrawing, can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the molecule's absorption, emission, and chemical reactivity. mdpi.comnih.govnih.gov

The introduction of substituents can lead to a red or blue shift in the absorption and emission spectra, a phenomenon known as solvatochromism, where the color of a substance changes with the polarity of the solvent. sciforum.net Generally, electron-donating groups (EDGs) such as -CH₃, -OCH₃, and -NH₂ increase the electron density of the aromatic system, leading to a destabilization of the HOMO and a smaller HOMO-LUMO gap. This typically results in a bathochromic (red) shift in the absorption and emission spectra. researchgate.net Conversely, electron-withdrawing groups (EWGs) like -NO₂, -CN, and -CF₃ decrease the electron density, stabilizing the HOMO and increasing the energy gap, which often causes a hypsochromic (blue) shift. acs.org

The position of the substituent also plays a critical role. For instance, a substituent on the naphthalene ring will have a different electronic influence compared to one on the pyridine ring, affecting the intramolecular charge transfer (ICT) characteristics of the molecule. nih.gov The presence of bulky substituents can also induce steric hindrance, leading to a twisted intramolecular charge transfer (TICT) state, which can significantly impact the fluorescence quantum yield and lifetime. mdpi.com

To illustrate the potential effects of substituents, the following table summarizes the expected shifts in photophysical properties based on general principles observed in similar aromatic and heterocyclic compounds.

Substituent GroupPositionExpected Effect on Absorption (λmax)Expected Effect on Emission (λmax)Expected Effect on Reactivity
Electron-Donating (e.g., -OCH₃)Naphthalene RingRed ShiftRed ShiftIncreased reactivity at the pyridine nitrogen
Electron-Withdrawing (e.g., -NO₂)Naphthalene RingBlue ShiftBlue ShiftDecreased reactivity at the pyridine nitrogen
Electron-Donating (e.g., -NH₂)Pyridine RingRed ShiftRed ShiftIncreased nucleophilicity of the 2-amino group
Electron-Withdrawing (e.g., -CN)Pyridine RingBlue ShiftBlue ShiftDecreased nucleophilicity of the 2-amino group

This table presents predicted trends based on established principles of physical organic chemistry and may not represent actual experimental data for this compound.

Application in Analytical Chemistry as Derivatization Reagents

The inherent fluorescence of the naphthalene moiety in this compound makes it a promising candidate for use as a derivatization reagent in analytical chemistry. sciforum.net Derivatization is a technique used to convert an analyte that is difficult to detect into a derivative that is more easily separated and quantified. The primary amino group of this compound can be readily reacted with various functional groups, such as carboxylic acids, aldehydes, and ketones, to form stable, highly fluorescent derivatives. mdpi.com

This property is particularly valuable in high-performance liquid chromatography (HPLC) with fluorescence detection. Many biologically and environmentally important molecules, such as fatty acids, amino acids, and pharmaceuticals, lack a native chromophore or fluorophore, making their detection at low concentrations challenging. nih.gov By reacting these analytes with a fluorescent tagging agent like this compound, their detection sensitivity can be significantly enhanced.

The process typically involves a simple condensation reaction between the amino group of the reagent and the target functional group of the analyte, often in the presence of a coupling agent. The resulting derivative will possess the strong absorption and emission characteristics of the naphthalene-pyridine scaffold, allowing for highly sensitive and selective quantification.

The utility of a derivatization reagent is determined by several factors, including the reactivity of the tagging group, the stability of the resulting derivative, and the photophysical properties of the fluorophore. The 2-aminopyridine moiety is a well-established reactive handle for derivatization. mdpi.com The naphthalene group provides the necessary fluorescence for sensitive detection.

The table below outlines the potential reactions of this compound with different classes of analytes and the analytical advantages of such derivatization.

Analyte Functional GroupReaction TypeResulting LinkageAnalytical Advantage
Carboxylic AcidAmidationAmideEnhanced fluorescence for HPLC analysis of fatty acids, etc.
Aldehyde/KetoneSchiff Base FormationImineIntroduction of a fluorescent tag for carbonyl-containing compounds.
Isocyanate/IsothiocyanateUrea/Thiourea FormationUrea/ThioureaStable, fluorescent derivatives for quantitative analysis.

This table illustrates potential derivatization reactions and their benefits in analytical chemistry.

Q & A

Q. What are the common synthetic routes for preparing 3-(Naphthalen-2-yl)pyridin-2-amine, and what reaction conditions are optimal?

The synthesis typically involves condensation or nucleophilic substitution reactions. For example, derivatives with naphthalene moieties can be synthesized via palladium-catalyzed cross-coupling reactions or by condensing 2-acetylnaphthalene with amines under acidic conditions . Key steps include optimizing reaction temperature (e.g., 80–120°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., Pd(PPh₃)₄ for coupling reactions). Purification via column chromatography or recrystallization is critical to isolate the pure compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • IR Spectroscopy : Identify NH₂ stretches (~3350–3470 cm⁻¹) and aromatic C=C/C=N vibrations (~1550–1660 cm⁻¹) .
  • ¹H-NMR : Look for aromatic protons in the δ 7.2–8.3 ppm range (naphthalene and pyridine rings) and NH₂ protons as broad singlets (~δ 6.5–6.6 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 378 for derivatives) and fragmentation patterns to validate the structure .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use personal protective equipment (PPE) including gloves, lab coats, and goggles. Work in a fume hood to avoid inhalation of dust or vapors. Refer to safety data sheets (SDS) for specific storage guidelines (e.g., inert atmosphere, 2–8°C) and disposal methods .

Advanced Research Questions

Q. How can contradictions between experimental data (e.g., NMR vs. X-ray crystallography) be resolved during structural determination?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. To resolve these:

  • Perform X-ray crystallography using programs like SHELXL for high-resolution structural validation .
  • Compare experimental NMR shifts with computed spectra (DFT-based tools like Gaussian) to identify conformational flexibility .
  • Use variable-temperature NMR to detect equilibrium between tautomers .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, the naphthalene ring often acts as an electron-rich region for electrophilic attacks .
  • Molecular Docking : Study interactions with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Focus on hydrogen bonding with the pyridin-2-amine group and π-π stacking with the naphthalene moiety .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of derivatives?

  • Step 1 : Synthesize analogs with substitutions on the pyridine (e.g., halogens, methyl groups) or naphthalene (e.g., methoxy, nitro) rings .
  • Step 2 : Test in vitro activity (e.g., kinase inhibition assays) and correlate with electronic (Hammett σ values) or steric parameters (Taft’s Es) .
  • Step 3 : Use QSAR models to predict activity trends and guide further optimization .

Q. What strategies address low yields in the synthesis of this compound derivatives?

  • Optimize catalyst loading (e.g., 5–10 mol% Pd for coupling reactions) and reaction time (12–24 hours) .
  • Introduce directing groups (e.g., boronic esters) to enhance regioselectivity in cross-coupling steps .
  • Screen solvents for solubility (e.g., DMSO for polar intermediates) .

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